N-Carbamoyl-2-fluoro-beta-alanine-13C3
Description
Significance of Stable Isotope Labeling in Advanced Metabolic Studies
Stable isotope labeling is a powerful technique that underpins many advanced studies in metabolism. creative-proteomics.com Unlike radioactive isotopes, stable isotopes are non-radioactive forms of elements that contain an additional neutron, which increases their atomic mass without affecting their chemical properties. doi.orgnih.gov The most commonly used stable isotopes in metabolic research include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H). acs.orgnih.gov
The core principle of stable isotope labeling involves introducing these "heavy" isotopes into molecules of interest, which are then introduced into a biological system, such as cell cultures or whole organisms. nih.gov As the organism metabolizes these labeled compounds, the isotopes are incorporated into various downstream metabolites. Researchers can then trace the journey of these isotopes through intricate metabolic pathways. frontiersin.org This allows for the precise mapping and quantification of metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. creative-proteomics.com
This methodology has several key advantages in metabolic research:
Pathway Elucidation: It enables the discovery and confirmation of metabolic pathways by tracking the transformation of a labeled precursor into subsequent products. tandfonline.com
Metabolite Identification: Stable isotope labeling aids in the identification of unknown metabolites in complex biological samples. doi.orgnih.gov By observing the specific mass shift corresponding to the incorporated isotopes, researchers can determine the elemental composition of a molecule. nih.gov
Flux Analysis: It provides quantitative data on the rates of metabolic reactions, offering a dynamic view of cellular activity that cannot be obtained from static measurements of metabolite concentrations alone. creative-proteomics.comfrontiersin.org
The analysis of stable isotope-labeled metabolites is typically performed using high-resolution analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comacs.org These methods can distinguish between the labeled and unlabeled forms of a metabolite, providing both qualitative and quantitative information about metabolic processes. creative-proteomics.com
Contextualizing N-Carbamoyl-2-fluoro-beta-alanine-13C3 as a Labeled Metabolic Probe
This compound is a specifically designed metabolic probe that incorporates three carbon-13 isotopes into its molecular structure. scbt.comlgcstandards.com This labeling strategy intentionally increases the mass of the molecule, allowing it to be clearly distinguished from its natural, unlabeled counterpart by mass spectrometry.
The unlabeled form of this compound, N-Carbamoyl-2-fluoro-beta-alanine, is a derivative of beta-alanine (B559535). Beta-amino acids and their derivatives are involved in various biological functions. For instance, the enzyme N-carbamoyl-beta-alanine amidohydrolase acts on N-carbamoyl-beta-alanine, highlighting a biological context for this class of molecules. nih.gov
The presence of a fluorine atom and the carbamoyl (B1232498) group in N-Carbamoyl-2-fluoro-beta-alanine suggests its potential role as a metabolite or a structural analog of a metabolite in specific biochemical pathways, particularly in the context of xenobiotic metabolism. In research, it is noted as a metabolite and an impurity reference material related to the pharmaceutical agent Capecitabine (B1668275). lgcstandards.com This contextualizes its use as a tool to study the metabolic fate of this widely used chemotherapy drug. By using the ¹³C₃-labeled version, researchers can trace its formation and subsequent transformations within a biological system, providing critical insights into the drug's mechanism of action and metabolism.
Overview of Research Utility in Systems Biochemistry and Metabolomics
The application of this compound is situated within the broader fields of systems biochemistry and metabolomics. tandfonline.combioanalysis-zone.com Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. doi.org The use of stable isotope-labeled compounds like this compound significantly enhances the capabilities of metabolomics studies. tandfonline.com
In systems biochemistry, which seeks to understand the integrated functions of metabolic networks, this labeled probe can be used to:
Trace Metabolic Pathways: Specifically, it can be used to investigate the metabolic pathways of fluoropyrimidine drugs like Capecitabine.
Quantify Metabolite Dynamics: By serving as an internal standard, it allows for the precise quantification of its unlabeled counterpart in biological samples.
Identify Unknowns: The known isotopic signature can help in the identification of related, previously uncharacterized metabolites.
The data generated from studies using this compound can be integrated into metabolic models to provide a more complete and dynamic understanding of how a biological system responds to therapeutic agents. This approach is crucial for advancing drug development, understanding drug-induced toxicities, and personalizing medicine. acs.orgnih.gov
Data Tables
Table 1: Chemical Identity of this compound
| Property | Value |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C(¹³C)₃H₇FN₂O₃ |
| Molecular Weight | 153.09 |
| CAS Number | 1216798-07-0 |
| Isotope Label | Carbon-13 (³C) |
Data sourced from Santa Cruz Biotechnology, LGC Standards. scbt.comlgcstandards.com
Structure
3D Structure
Properties
IUPAC Name |
3-(carbamoylamino)-2-fluoro(1,2,3-13C3)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FN2O3/c5-2(3(8)9)1-7-4(6)10/h2H,1H2,(H,8,9)(H3,6,7,10)/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTHAKABFGARQH-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)F)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH]([13C](=O)O)F)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isotopic Synthesis Methodologies and Characterization for N Carbamoyl 2 Fluoro Beta Alanine 13c3
Strategies for Carbon-13 Isotopic Enrichment
The introduction of carbon-13 isotopes into the molecular structure of N-Carbamoyl-2-fluoro-beta-alanine requires strategic planning in both the selection of labeled precursors and the synthetic pathways utilized.
Precursor Selection and Labeling Schemes Utilizing 13C Sources
The cornerstone of synthesizing N-Carbamoyl-2-fluoro-beta-alanine-13C3 is the selection of a suitable precursor that is enriched with carbon-13 at specific positions. A logical and efficient approach involves utilizing a precursor where all three carbon atoms of the beta-alanine (B559535) backbone are already labeled.
¹³C₃-Labeled Malonic Acid as a Key Precursor: A highly effective precursor for this synthesis is malonic acid-¹³C₃ . This molecule provides the three-carbon chain required for the beta-alanine structure, ensuring that the final product is fully labeled in its core backbone. The use of malonic acid-¹³C₃ simplifies the labeling scheme, as the isotopic enrichment is incorporated from the initial stages of the synthesis.
Alternative ¹³C sources could include labeled versions of other small molecules that can be chemically converted into the beta-alanine skeleton, such as ¹³C-labeled acrylonitrile or acrylic acid derivatives. However, starting with a fully labeled three-carbon precursor like malonic acid-¹³C₃ is often more direct for achieving the desired ¹³C₃ labeling pattern.
Chemical Synthesis Pathways for Fluoro-beta-alanine Derivatives with Defined Isotopic Labels
With a ¹³C₃-labeled precursor selected, a multi-step chemical synthesis is employed to construct the target molecule. A plausible synthetic route involves the formation of the beta-alanine backbone, introduction of the fluorine atom, and finally, the addition of the carbamoyl (B1232498) group.
A potential, albeit illustrative, synthetic pathway could be conceptualized as follows:
Formation of the Beta-Alanine Backbone: A modified Mannich reaction or Rodionov reaction could be employed. For instance, the condensation of ¹³C₃-malonic acid with a suitable amine and formaldehyde would yield the basic ¹³C₃-beta-alanine structure. Protecting groups may be necessary for the amino and carboxyl functionalities to prevent unwanted side reactions in subsequent steps.
Fluorination: The introduction of the fluorine atom at the C2 (alpha) position is a critical step. This can be achieved through various modern fluorination techniques. One approach involves the conversion of the alpha-carbon to an enolate followed by reaction with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI). The choice of fluorinating agent and reaction conditions is crucial to ensure regioselectivity and good yield.
Deprotection and Carbamoylation: Following successful fluorination, any protecting groups would be removed. The final step is the carbamoylation of the free amino group of the 2-fluoro-beta-alanine-¹³C₃ intermediate. This is typically achieved by reacting the amino acid with a carbamoylating agent like potassium isocyanate (KNCO) or isocyanic acid in an aqueous solution. This reaction forms the N-carbamoyl group, yielding the final product, this compound.
Each step in this pathway would require careful optimization of reaction conditions, solvents, and purification methods to maximize the yield and purity of the final isotopically labeled compound.
Enzymatic and Biocatalytic Approaches for Stereoselective Labeled Beta-Alanine Synthesis
Enzymatic and biocatalytic methods offer the advantage of high stereoselectivity, which can be crucial for producing specific enantiomers of the target molecule.
Lipase-Catalyzed Kinetic Resolution: A common enzymatic strategy for obtaining enantiomerically pure amino acids is kinetic resolution. In the context of this synthesis, a racemic mixture of a 2-fluoro-beta-alanine-¹³C₃ ester derivative could be subjected to hydrolysis by a lipase, such as Burkholderia cepacia lipase. The enzyme would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. Subsequent separation of the acid and the ester would provide access to both enantiomers of 2-fluoro-beta-alanine-¹³C₃ in high enantiomeric purity. The desired enantiomer could then be carried forward to the carbamoylation step.
Other Biocatalytic Routes: While direct enzymatic synthesis of a fluorinated, labeled beta-alanine is challenging, other biocatalytic approaches for beta-alanine synthesis exist and could be subjects of future research for adaptation. For example, L-aspartate-α-decarboxylase is an enzyme that converts L-aspartate to β-alanine. The substrate specificity of such enzymes would need to be investigated for their tolerance to fluorinated and isotopically labeled substrates.
Isotopic Purity and Enrichment Assessment
Analytical Techniques for Determining Isotopic Incorporation (e.g., NMR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a primary tool for confirming the presence and position of the carbon-13 labels. In a proton-decoupled ¹³C NMR spectrum of this compound, the signals corresponding to the three carbon atoms of the beta-alanine backbone would be significantly enhanced due to the high isotopic enrichment. The chemical shifts and the coupling patterns (e.g., ¹³C-¹⁹F coupling) would provide definitive structural confirmation. Proton NMR (¹H NMR) would also show characteristic coupling between protons and the adjacent ¹³C nuclei, further confirming isotopic incorporation.
Mass Spectrometry (MS): High-resolution mass spectrometry is essential for determining the isotopic enrichment and confirming the molecular weight of the labeled compound. The mass spectrum of this compound will show a molecular ion peak that is three mass units higher than its unlabeled counterpart. By comparing the intensities of the mass peaks corresponding to the labeled and any residual unlabeled compound, the percentage of isotopic enrichment can be accurately calculated.
| Analytical Technique | Information Obtained | Expected Observations for this compound |
| ¹³C NMR | Position and presence of ¹³C labels, structural confirmation. | Enhanced signals for the three backbone carbons, characteristic chemical shifts, and ¹³C-¹⁹F coupling. |
| ¹H NMR | Structural confirmation, proton-carbon coupling. | Splitting of proton signals due to coupling with adjacent ¹³C nuclei. |
| High-Resolution MS | Molecular weight confirmation, isotopic enrichment level. | Molecular ion peak at M+3 compared to the unlabeled compound. Relative peak intensities indicate the percentage of enrichment. |
Chromatographic and Spectroscopic Methods for Labeled Analog Purification
Chromatographic Purification: The purification of the final product is critical to remove any unreacted starting materials, byproducts, and unlabeled or partially labeled species. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose. By selecting an appropriate stationary phase (e.g., reversed-phase C18) and mobile phase, it is possible to achieve high-resolution separation of the target compound. The fractions containing the pure this compound can be collected for subsequent use.
Spectroscopic Confirmation of Purity: Following purification, spectroscopic methods are used to confirm the chemical purity of the isolated compound. In addition to NMR and MS as described above, other techniques can be employed.
Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups present in the molecule, such as C=O (carbonyl), N-H (amine/amide), and C-F bonds, providing further evidence of the correct chemical structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy: While less structurally informative for this particular molecule, it can be used to confirm the absence of UV-absorbing impurities.
The combination of these synthesis and characterization techniques allows for the production of high-purity, isotopically enriched this compound, suitable for its intended applications in scientific research.
Advanced Tracer Applications in Metabolic Flux Analysis
Tracing Pyrimidine (B1678525) and Amino Acid Metabolism with N-Carbamoyl-2-fluoro-beta-alanine-13C3scbt.comlgcstandards.com
The use of stable isotope-labeled compounds has revolutionized the study of metabolic pathways, providing a dynamic view of cellular processes. nih.gov N-Carbamoyl-2-fluoro-beta-alanine-13C3 is a specialized, isotopically labeled metabolite designed for such advanced tracer applications. scbt.comlgcstandards.com As a labeled analog of a key intermediate in pyrimidine degradation, this compound serves as a powerful tool to investigate the intricate network of reactions connecting nucleotide catabolism with amino acid metabolism. nih.govwikipedia.org Its structure, featuring a fluorine atom and three carbon-13 (¹³C) isotopes, allows for precise tracking using mass spectrometry-based techniques. scbt.com The ¹³C labels act as a "tag" that enables researchers to follow the journey of the molecule through various biochemical transformations within a biological system. nih.gov
This tracer is particularly relevant in the context of pharmacokinetics, as N-Carbamoyl-2-fluoro-beta-alanine is a known metabolite of Capecitabine (B1668275), a widely used chemotherapeutic agent. lgcstandards.comscbt.com By introducing this compound, scientists can quantitatively trace the metabolic fate of Capecitabine's breakdown products, shedding light on how they influence pyrimidine and amino acid pools.
Investigation of Ureidopropionic Acid and Beta-Alanine (B559535) Metabolic Pathwayshmdb.cawikipedia.org
The catabolism of the pyrimidine base uracil (B121893) proceeds through a defined pathway that leads to the production of the non-proteinogenic amino acid beta-alanine. wikipedia.org A central intermediate in this process is N-carbamoyl-beta-alanine, also known as ureidopropionic acid. hmdb.cawikipedia.org The pathway involves the sequential action of specific enzymes that break down uracil into water-soluble compounds that can be either excreted or re-utilized by the cell. creative-proteomics.com
The key enzymatic steps are:
Dihydropyrimidine (B8664642) Dehydrogenase (DPD): Reduces uracil to dihydrouracil (B119008). creative-proteomics.com
Dihydropyrimidinase (DHP): Catalyzes the hydrolytic ring opening of dihydrouracil to form N-carbamoyl-beta-alanine (ureidopropionic acid). hmdb.ca
Beta-ureidopropionase (BUP-1): Hydrolyzes N-carbamoyl-beta-alanine to release beta-alanine, carbon dioxide (CO₂), and ammonia (B1221849) (NH₃). wikipedia.orgnih.gov
By using this compound as a tracer, researchers can monitor the activity of beta-ureidopropionase and the subsequent incorporation of the ¹³C-labeled beta-alanine into other metabolic pathways. For example, beta-alanine is a key precursor for the synthesis of carnosine and coenzyme A, both vital molecules for cellular function. nih.govnih.gov Tracking the flow of the ¹³C label from the tracer into these downstream products provides a quantitative measure of the pathway's flux.
Table 1: Key Intermediates and Enzymes in the Uracil Catabolic Pathway
| Precursor | Enzyme | Product(s) | Metabolic Significance |
| Uracil | Dihydropyrimidine Dehydrogenase | Dihydrouracil | Initiates the reductive pyrimidine degradation pathway. creative-proteomics.com |
| Dihydrouracil | Dihydropyrimidinase | N-Carbamoyl-beta-alanine (Ureidopropionic Acid) | A key intermediate linking uracil breakdown to amino acid metabolism. hmdb.ca |
| N-Carbamoyl-beta-alanine | Beta-ureidopropionase | Beta-alanine , CO₂, NH₃ | Produces beta-alanine, a precursor for Coenzyme A and Carnosine. wikipedia.orgnih.gov |
Role in Pyrimidine Catabolism Research as a Labeled Metabolitenih.govmedchemexpress.com
Labeled metabolites are indispensable for elucidating the regulation and function of metabolic pathways. researchgate.net In pyrimidine catabolism research, this compound serves as a probe to assess the pathway's contribution to nitrogen recycling and the maintenance of pyrimidine nucleotide homeostasis. nih.gov The breakdown of pyrimidines results in highly soluble end products like beta-alanine, which can be safely managed by the cell, unlike purine (B94841) catabolism which produces the less soluble uric acid. creative-proteomics.comslideshare.net
The use of a ¹³C-labeled tracer allows for metabolic flux analysis (MFA), a technique used to quantify the rates (fluxes) of intracellular reactions. nih.gov When this compound is introduced into a controlled biological system, such as a cell culture, the ¹³C atoms are incorporated into downstream metabolites. nih.gov By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms) in beta-alanine and its subsequent products, researchers can calculate the rate at which the pyrimidine catabolic pathway is operating. nih.gov This approach is critical for understanding how diseases or drugs can alter nucleotide metabolism.
Elucidating Metabolic Intermediates and Pathways Utilizing 13C-Labeled Compounds
Carbon-13 (¹³C) is a non-radioactive, stable isotope of carbon that constitutes about 1.1% of all natural carbon. medchemexpress.com Compounds synthesized with a high enrichment of ¹³C can be introduced into biological systems to trace metabolic pathways without the safety concerns associated with radioactive isotopes. nih.gov The difference in mass between ¹²C and ¹³C allows for the detection and quantification of labeled metabolites and their products using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov
Application in Central Carbon Metabolism Researchnih.govspringernature.com
While this compound targets a specific pathway, the principles of its use are rooted in the broader application of ¹³C tracers in central carbon metabolism. Researchers commonly use ¹³C-labeled glucose and glutamine to map the flow of carbon through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.govspringernature.com
The specific position of the ¹³C label on the glucose molecule can provide distinct insights. For instance, using [1,2-¹³C₂]glucose allows for the differentiation of carbon that has been processed through glycolysis versus the PPP. nih.gov The labeling patterns that emerge in key metabolites like lactate, citrate, and malate (B86768) reveal the relative activity of these interconnected pathways. nih.gov This information is invaluable for studying metabolic reprogramming in diseases like cancer.
Table 2: Example of ¹³C-Glucose Tracers in Central Carbon Metabolism
| Tracer | Primary Pathway Traced | Key Labeled Metabolites | Research Application |
| [U-¹³C₆]Glucose | Glycolysis, TCA Cycle, PPP | Lactate, Citrate, Ribose-5-Phosphate | Provides a global view of glucose utilization. nih.gov |
| [1,2-¹³C₂]Glucose | Glycolysis vs. PPP | Pyruvate (B1213749), Lactate, CO₂ | Helps distinguish between glycolytic and pentose phosphate pathway flux. nih.gov |
| [U-¹³C₅]Glutamine | TCA Cycle, Anaplerosis | Glutamate (B1630785), Aspartate, Citrate | Traces the entry of glutamine into the TCA cycle, a critical pathway in many proliferating cells. nih.gov |
Analysis of Anaplerotic Reactions and Maintenance of Cytosolic and Mitochondrial Redox Balancenih.govismrm.org
Anaplerotic reactions are essential for replenishing intermediates of the TCA cycle that are siphoned off for biosynthesis. youtube.com ¹³C-isotopomer analysis is a powerful method to quantify the flux through major anaplerotic pathways, such as pyruvate carboxylase (which converts pyruvate to oxaloacetate) and glutamate dehydrogenase (which converts glutamate to α-ketoglutarate). nih.gov By tracing ¹³C-labeled substrates, researchers can determine the relative contributions of different sources to the maintenance of the TCA cycle pool.
Furthermore, ¹³C tracers help in understanding the intricate balance between cytosolic and mitochondrial metabolism. ismrm.org The cell maintains distinct redox states (e.g., the NAD⁺/NADH ratio) in the cytosol and mitochondria, which is crucial for bioenergetics. nih.govuh.edu Shuttles, such as the malate-aspartate shuttle, transfer reducing equivalents across the mitochondrial membrane. By monitoring the ¹³C label exchange between cytosolic and mitochondrial pools of metabolites like malate and aspartate, scientists can infer the activity of these shuttles and gain insight into the maintenance of redox homeostasis in different cellular compartments. ismrm.org
Methodologies for Isotope Tracing in Controlled Biological Systems
Stable isotope tracing experiments follow a structured methodology to ensure robust and interpretable results. nih.govspringernature.com The process begins with the selection of an appropriate tracer, such as this compound, based on the specific metabolic pathway under investigation.
The general workflow includes several key stages:
Experimental Design: The biological system (e.g., cell culture, tissue explants, or in vivo models) is chosen. The duration of labeling is determined based on the time required for the tracer to reach an isotopic steady state in the metabolites of interest. nih.gov
Labeling: The ¹³C-labeled substrate is introduced into the system. For cell cultures, this typically involves replacing the standard medium with a medium containing the labeled compound. springernature.com
Metabolite Extraction: After the designated labeling period, metabolic activity is rapidly quenched (e.g., by flash-freezing in liquid nitrogen) to prevent further enzymatic reactions. Metabolites are then extracted from the biological sample using appropriate solvent systems, often a mixture of methanol, acetonitrile, and water.
Analytical Measurement: The extracted metabolites are analyzed using high-resolution analytical platforms. Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique that separates the complex mixture of metabolites and then measures the mass-to-charge ratio of each compound. nih.govspringernature.com This allows for the detection of mass shifts caused by the incorporation of ¹³C atoms, thereby distinguishing between unlabeled (M+0) and labeled (M+1, M+2, M+3, etc.) isotopologues. nih.gov
Data Analysis and Flux Calculation: The raw data, consisting of peak areas for each isotopologue, are corrected for the natural abundance of ¹³C. This corrected mass isotopomer distribution is then used in computational models to calculate the absolute or relative fluxes through the metabolic pathways of interest. nih.govnih.gov
This systematic approach, from experimental design to computational analysis, allows researchers to transform raw analytical data into meaningful biological insights about the dynamic state of cellular metabolism. nih.gov
Ex Vivo Tissue and Organ Perfusion Studies with Labeled Tracers
No published studies were found that describe the application of this compound in ex vivo tissue or organ perfusion experiments. This technique, which involves sustaining organs or tissues outside of the body to study physiological and metabolic processes, has not been documented with this specific labeled compound in available research.
Integration with Quantitative Metabolomics (e.g., Mass Isotopologue Distribution Analysis)
Detailed research findings on the integration of this compound with quantitative metabolomics, specifically through Mass Isotopologue Distribution Analysis (MIDA), are not present in the public scientific literature. MIDA is a critical technique for quantifying the contribution of a labeled tracer to various metabolic pathways. The absence of studies using this compound for this purpose means there is no available data on its metabolic fate or the flux through pathways it might enter.
Due to the lack of specific research data for this compound in these advanced applications, no data tables with research findings can be generated.
Analytical Techniques for Detection and Quantification in Research Matrices
Mass Spectrometry-Based Approaches for N-Carbamoyl-2-fluoro-beta-alanine-13C3
Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the analysis of isotopically labeled compounds. When coupled with chromatographic separation, it provides a powerful platform for both qualitative and quantitative assessments.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of this compound in biological samples. The development of a robust LC-MS/MS method is critical for achieving the necessary sensitivity and selectivity to distinguish the analyte from a complex matrix.
A sensitive and selective quantitative method for a similar compound, alpha-fluoro-beta-alanine (FBAL), has been developed and validated, which can be adapted for this compound nih.gov. The method typically involves a sample preparation step to extract the analyte from the biological matrix, such as plasma or tissue homogenates. This can be achieved through protein precipitation with organic solvents like acetonitrile, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for further purification nih.govresearchgate.net.
Chromatographic separation is commonly performed using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) nih.gov. A C18 column is often employed to separate the polar analyte from other matrix components. The mobile phase usually consists of a gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile or methanol.
Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. For this compound, specific precursor-to-product ion transitions would be selected to ensure high selectivity. The precursor ion would correspond to the protonated or deprotonated molecule of the labeled compound, and the product ions would be characteristic fragments generated through collision-induced dissociation.
A hypothetical set of parameters for an LC-MS/MS method for this compound is presented in the table below, based on methods for similar analytes nih.govnih.gov.
| Parameter | Value |
| LC System | UHPLC |
| Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]+ of this compound |
| Product Ions (m/z) | Specific fragments |
This table is interactive. Users can sort and filter the data.
Isotope dilution mass spectrometry (IDMS) is the gold standard for accurate and precise quantification of analytes in complex matrices. In this technique, a known amount of an isotopically labeled version of the analyte, in this case, this compound, is added to the sample as an internal standard isotope.com. Because the labeled internal standard is chemically identical to the endogenous analyte, it co-elutes during chromatography and experiences the same ionization efficiency in the mass spectrometer.
The ratio of the signal from the endogenous, unlabeled N-Carbamoyl-2-fluoro-beta-alanine to the signal from the added this compound is measured. This ratio is then used to calculate the absolute concentration of the unlabeled analyte in the original sample. This method effectively corrects for any sample loss during preparation and for matrix effects that can suppress or enhance the analyte signal.
The use of a stable isotope-labeled internal standard like this compound is crucial for achieving high accuracy and precision in quantitative bioanalytical studies.
High-resolution mass spectrometry (HRMS), such as that performed on Orbitrap or time-of-flight (TOF) instruments, provides highly accurate mass measurements, typically with sub-5 ppm mass accuracy nih.govnih.govresearchgate.netijpras.comthermofisher.com. This capability is invaluable for the analysis of this compound and its metabolites.
HRMS can be used for isotopic fingerprinting, which involves the analysis of the isotopic pattern of a molecule. The presence of the three 13C atoms in this compound will result in a distinct isotopic signature that can be readily identified by HRMS. This allows for the confident identification of the labeled compound and its metabolites in complex biological samples.
Furthermore, the accurate mass measurements provided by HRMS facilitate the determination of the elemental composition of unknown metabolites. By comparing the accurate mass of a potential metabolite with a database of known metabolic transformations, researchers can propose and confirm the identity of novel metabolic products of N-Carbamoyl-2-fluoro-beta-alanine.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Isotopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules and for confirming the position of isotopic labels.
13C NMR spectroscopy is a direct method for observing the carbon atoms within a molecule. For this compound, the three 13C atoms will give rise to signals in the 13C NMR spectrum with chemical shifts characteristic of their chemical environment.
The expected 13C NMR chemical shifts for the carbon atoms in this compound can be predicted based on the known spectra of similar compounds such as N-carbamoyl-beta-alanine and other beta-alanine (B559535) derivatives nih.govchemicalbook.com. The presence of the electron-withdrawing fluorine atom on the C2 carbon will have a significant effect on the chemical shifts of the adjacent carbons.
The table below presents hypothetical 13C NMR chemical shifts for this compound, based on data from related compounds nih.govchemicalbook.commdpi.comchemicalbook.com.
| Carbon Position | Expected Chemical Shift (ppm) |
| C1 (Carboxyl) | ~175 |
| C2 (CH-F) | ~85-95 |
| C3 (CH2-N) | ~40-50 |
| Carbamoyl (B1232498) Carbonyl | ~160 |
This table is interactive. Users can sort and filter the data.
By analyzing the 13C NMR spectrum, researchers can confirm the structure of the molecule and verify that the 13C labels are in the expected positions.
Isotopically labeled amino acids and their derivatives are essential tools in protein NMR spectroscopy, enabling the study of protein structure, dynamics, and interactions nih.govethz.chrsc.orgucla.edunih.gov. While N-Carbamoyl-2-fluoro-beta-alanine is a non-proteinogenic amino acid, the principles of using labeled amino acid derivatives in protein NMR are relevant.
Fluorinated amino acids, in particular, are increasingly being used in protein NMR studies. The 19F nucleus is a sensitive NMR probe with a large chemical shift dispersion, which makes it an excellent tool for probing protein structure and conformational changes nih.govethz.chrsc.orgucla.edunih.gov. The incorporation of a fluorinated amino acid like a derivative of N-Carbamoyl-2-fluoro-beta-alanine into a protein could provide a unique spectroscopic handle to study specific regions of the protein.
Furthermore, the presence of the 13C labels in conjunction with the fluorine atom would allow for advanced NMR experiments, such as 13C-19F correlation spectroscopy, to further probe the local environment of the incorporated amino acid.
Chromatographic Separations for Compound Isolation and Purity Assessment
The isolation and assessment of purity of this compound in research matrices rely on powerful chromatographic techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are principal methods employed for the separation, detection, and quantification of this stable isotope-labeled compound and its analogs.
High-Performance Liquid Chromatography (HPLC) Methodologies for Analytical Separations
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The inherent polarity of this compound often necessitates derivatization to enhance its retention and chromatographic behavior on commonly used reversed-phase columns. nih.govresearchgate.net Alternatively, specialized chromatographic modes can be employed.
Reversed-phase HPLC (RP-HPLC) is a frequently utilized method for the separation of beta-alanine analogs. nih.govresearchgate.net In this technique, a nonpolar stationary phase is used with a polar mobile phase. For compounds like this compound, derivatization of the amino and carboxyl groups can improve peak shape and retention. A common derivatizing agent is 1-fluoro-2,4-dinitro-5-L-valinamide (Marfey's reagent), which reacts with the primary amine. nih.govresearchgate.net
Hydrophilic Interaction Chromatography (HILIC) presents another viable separation strategy, particularly for polar compounds. nih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer. This allows for the retention of polar analytes that are poorly retained in reversed-phase chromatography. An HPLC-MS/MS method using a ZIC-HILIC column has been successfully applied for the determination of α-fluoro-β-alanine (FBAL), a related compound. nih.gov
Chiral separations of fluorinated β-amino acid derivatives can be achieved using Cinchona alkaloid-based ion-exchanger chiral stationary phases (CSPs). u-szeged.hu These phases are effective in separating enantiomers, which is crucial when stereoisomeric purity is a concern. The separations are typically performed in the polar-ionic mode, using a mobile phase consisting of methanol or a mixture of methanol and acetonitrile with acid and base additives to facilitate ionic interactions. u-szeged.hu
Below is an interactive data table summarizing typical HPLC conditions for the analysis of related beta-alanine analogs, which can be adapted for this compound.
| Parameter | RP-HPLC with Derivatization | HILIC | Chiral Separation |
| Stationary Phase | C18 | ZIC-HILIC | Chiralpak ZWIX (+) or ZWIX(-) |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% trifluoroacetic acid nih.govresearchgate.net | Acetonitrile/water gradient | Methanol/acetonitrile with acid and base additives u-szeged.hu |
| Derivatization | Required (e.g., Marfey's reagent) nih.govresearchgate.net | May be required for improved detection | Not always required for separation |
| Detection | UV or Mass Spectrometry (MS) | Mass Spectrometry (MS/MS) nih.gov | UV or Mass Spectrometry (MS) |
Gas Chromatography (GC) Applications for Volatile Derivatives of Beta-Alanine Analogs
Gas chromatography is a high-resolution separation technique that is well-suited for volatile and thermally stable compounds. Due to the low volatility of amino acids and their derivatives, including this compound, derivatization is a mandatory step to convert them into volatile species suitable for GC analysis. sigmaaldrich.comthermofisher.com
Silylation is a widely used derivatization technique for amino acids prior to GC analysis. sigmaaldrich.comthermofisher.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with active hydrogens on the amino and carboxyl groups to form volatile trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.comthermofisher.comnih.gov These derivatives exhibit improved chromatographic behavior and can be readily analyzed by GC, often coupled with mass spectrometry (GC-MS) for definitive identification and quantification. sigmaaldrich.com
The choice of derivatization reagent can influence the stability and fragmentation patterns of the resulting derivatives. For instance, TBDMS derivatives are generally more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com The derivatization reaction conditions, such as temperature and time, need to be optimized to ensure complete derivatization and maximize the response of the analyte of interest. sigmaaldrich.com
GC-MS analysis of derivatized N-carbamoyl-beta-alanine has been reported, indicating the feasibility of this approach for the target compound. nih.gov The mass spectrum of the derivatized compound provides a unique fragmentation pattern that can be used for its specific detection in complex matrices.
The following interactive data table outlines typical GC conditions for the analysis of derivatized beta-alanine analogs, which would be applicable to this compound.
| Parameter | GC Conditions for Silylated Derivatives |
| Derivatization Reagent | MSTFA or MTBSTFA sigmaaldrich.comthermofisher.comnih.gov |
| GC Column | 5% phenyl methylpolysiloxane (e.g., TRACE TR-5) thermofisher.com or SLB-5ms sigmaaldrich.com |
| Injector Temperature | Typically 250 °C |
| Oven Temperature Program | A temperature gradient is used, for example, starting at 100 °C and ramping to 300 °C. |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) thermofisher.com |
Biochemical and Enzymatic Activity Studies
Investigation of Enzyme Interactions with N-Carbamoyl-2-fluoro-beta-alanine-13C3 as a Labeled Substrate or Inhibitor
The metabolism of fluoropyrimidines like Capecitabine (B1668275) involves a cascade of enzymatic reactions. The labeled nature of this compound is ideal for studying the kinetics and mechanisms of the enzymes involved in these pathways.
Dihydropyrimidinase, also known as β-ureidopropionase or N-carbamoyl-β-alanine amidohydrolase, is a key enzyme in the pyrimidine (B1678525) degradation pathway. frontiersin.orgnih.gov It catalyzes the hydrolysis of dihydropyrimidines to their corresponding N-carbamoyl-β-amino acids. The ultimate products of this pathway, such as β-alanine, are then channeled into other metabolic routes. frontiersin.org
While direct studies utilizing this compound as a substrate for dihydropyrimidinase are not extensively documented in publicly available literature, the unlabeled analog, N-carbamoyl-β-alanine, is a known product of the enzyme when acting on dihydrouracil (B119008). pdbj.org The crystal structure of dihydropyrimidinase from Saccharomyces kluyveri has been solved in complex with N-carbamoyl-β-alanine, revealing the specific amino acid residues involved in substrate binding and catalysis. This structural information provides a foundation for understanding how fluorinated analogs might interact with the active site. The presence of the fluorine atom in N-Carbamoyl-2-fluoro-beta-alanine would likely alter its binding affinity and the rate of any subsequent enzymatic processing compared to the natural substrate.
Future research could leverage the 13C label to perform sensitive kinetic assays, allowing for the direct measurement of enzyme activity and inhibition constants. Such studies would be invaluable in understanding the impact of fluorinated metabolites on pyrimidine homeostasis.
Following its potential formation, this compound could interact with other enzymes involved in β-alanine metabolism. One such enzyme is L-alanine-glyoxylate aminotransferase II (AlaAT-II), which has been shown to catalyze the elimination of fluoride (B91410) from (R,S)-alpha-fluoro-beta-alanine. mdpi.comnih.gov Although structurally different, the potential for interaction with this compound exists.
The use of the 13C-labeled compound in metabolic tracing experiments could help identify and characterize any downstream metabolic pathways and the enzymes responsible for the further breakdown or transformation of this fluorinated metabolite.
Mechanistic Enzymology Using Kinetic Isotope Effects with Labeled Probes
The study of kinetic isotope effects (KIEs) is a powerful tool in mechanistic enzymology, providing detailed information about the transition state of an enzyme-catalyzed reaction. nih.govnih.gov By comparing the reaction rates of isotopically labeled and unlabeled substrates, researchers can infer which bonds are broken or formed during the rate-limiting step of the reaction.
While specific KIE studies utilizing this compound are not yet reported, the principles can be readily applied. For instance, if an enzyme were to catalyze a reaction involving the cleavage of a C-C or C-N bond in this molecule, the presence of the heavier 13C isotopes would be expected to result in a slower reaction rate compared to the 12C-containing molecule. Measuring the magnitude of this KIE could provide critical evidence for a proposed reaction mechanism. Such studies are crucial for the rational design of enzyme inhibitors and for understanding the fundamental principles of biocatalysis.
Allosteric Regulation and Kinetic Analysis of Enzymes with Labeled Analogs
Allosteric regulation, where the binding of a molecule at one site on an enzyme affects the activity at another site, is a fundamental mechanism for controlling metabolic pathways. openstax.orgjackwestin.com Substrate analogs, such as this compound, can serve as valuable probes to investigate allosteric mechanisms.
The binding of this labeled analog to a regulatory site on an enzyme could be monitored using techniques like nuclear magnetic resonance (NMR) spectroscopy, where the 13C label would provide a distinct signal. This would allow for the direct observation of ligand binding and any associated conformational changes in the enzyme.
Furthermore, in kinetic analyses, the labeled compound can be used in competition experiments with the natural substrate to determine its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is vital for understanding how fluorinated metabolites might disrupt normal metabolic processes through allosteric interactions.
Computational Modeling and Systems Biology Integration
Flux Balance Analysis (FBA) Utilizing Isotope Tracing Data for Metabolic Pathway Reconstruction
Flux Balance Analysis (FBA) is a mathematical method used to predict metabolic flux distributions in a biological system at a steady state. plos.org The integration of data from stable isotope tracing experiments, a technique often referred to as 13C-Metabolic Flux Analysis (13C-MFA), significantly enhances the predictive power of FBA. nih.gov By introducing a 13C-labeled substrate like N-Carbamoyl-2-fluoro-beta-alanine-13C3 into a biological system, the labeled carbon atoms are incorporated into downstream metabolites. The resulting mass isotopomer distributions are measured by techniques such as mass spectrometry or NMR, providing critical constraints for the FBA model. monash.edu
The core of this approach lies in using the labeling patterns to resolve the contributions of different pathways to the production of a particular metabolite. nih.gov For instance, the catabolism of fluoropyrimidines leads to the formation of N-Carbamoyl-2-fluoro-beta-alanine. scbt.com By administering this compound, the labeled carbons can be traced as it is further metabolized. This allows for the precise quantification of the flux through this specific catabolic route versus other intersecting pathways. The constraints derived from these isotopic measurements reduce the solution space of the FBA model, leading to a more accurate reconstruction of the metabolic network and a more reliable estimation of all intracellular fluxes.
Table 1: Illustrative Data for Flux Balance Analysis This table illustrates the type of data that would be generated from a 13C-labeling experiment using this compound to constrain a flux balance model. The flux values are hypothetical and represent the calculated metabolic rates.
| Metabolic Reaction | Unconstrained Flux (mmol/gDW/hr) | 13C-Constrained Flux (mmol/gDW/hr) |
| N-Carbamoyl-2-fluoro-beta-alanine uptake | 1.5 | 1.2 |
| Conversion to Fluoro-beta-alanine | 1.3 | 1.1 |
| Entry into TCA cycle | 0.8 | 0.5 |
| Anaplerotic reactions | 0.4 | 0.2 |
| Biomass production | 0.1 | 0.08 |
Kinetic Modeling of Metabolic Pathways Incorporating Labeled Metabolite Dynamics
Kinetic modeling aims to describe the dynamic behavior of a metabolic system by considering the concentrations of metabolites and the kinetic properties of the enzymes involved. When combined with data from stable isotope tracers, kinetic models can provide a detailed understanding of how reaction rates change over time in response to perturbations. The use of this compound is particularly valuable in this context.
Following administration, the rate of appearance of the 13C label in downstream metabolites can be monitored. This provides direct information on the in vivo rates of specific enzymatic reactions. For example, a compartmental model can be developed to describe the kinetics of 5-FU and its catabolites. nih.gov By fitting the model to the time-course data of this compound and its labeled products, key kinetic parameters such as enzyme Vmax and Km values can be estimated. This approach has been successfully used to model 5-FU anabolism and catabolism, revealing the rates of conversion between metabolites like dihydrofluorouracil (FUH2), α-fluoro-β-ureidopropionic acid (FUPA), and α-fluoro-β-alanine (FBAL). nih.govnih.govaacrjournals.org The incorporation of 13C-labeled data adds a greater level of detail, allowing for the differentiation of molecules from different metabolic origins.
Table 2: Hypothetical Kinetic Parameters from Labeled Metabolite Dynamics This table presents hypothetical kinetic parameters that could be derived from a kinetic model incorporating data from this compound.
| Parameter | Value | Unit | Description |
| k_uptake | 0.5 | min⁻¹ | Rate constant for cellular uptake of N-Carbamoyl-2-fluoro-beta-alanine. |
| Vmax_conversion | 10 | µM/min | Maximum rate of conversion to Fluoro-beta-alanine. |
| Km_conversion | 50 | µM | Michaelis-Menten constant for the conversion enzyme. |
| k_elimination | 0.1 | min⁻¹ | Rate constant for the elimination of labeled catabolites. |
In Silico Predictions of Metabolic Fates and Network Perturbations Influenced by this compound
In silico models, which are computational simulations of biological processes, are powerful tools for predicting the metabolic fate of compounds and the effects of their introduction into a biological network. The use of this compound can both inform and validate these predictive models. By understanding the metabolic pathways affected by this compound, researchers can build more accurate in silico representations of cellular metabolism.
For example, the metabolism of 5-FU is known to be influenced by the activity of enzymes like dihydropyrimidine (B8664642) dehydrogenase (DPD). nih.gov An in silico model could simulate how variations in DPD activity affect the flux through the catabolic pathway leading to N-Carbamoyl-2-fluoro-beta-alanine. plos.org By comparing the model's predictions with experimental data from tracing the 13C label, the model can be refined and its predictive accuracy improved. These models can then be used to forecast how perturbations, such as the inhibition of a particular enzyme, will alter the metabolic network and the ultimate fate of the fluoropyrimidine. This predictive capability is crucial for understanding drug efficacy and potential resistance mechanisms. nih.gov
Table 3: In Silico Prediction of Metabolite Distribution This table shows a hypothetical comparison between in silico predictions and experimental results for the distribution of the 13C label from this compound after a set period.
| Metabolite | Predicted Labeling (%) | Experimental Labeling (%) |
| Fluoro-beta-alanine-13C3 | 75 | 72 |
| Downstream TCA Intermediates (labeled) | 15 | 12 |
| Unchanged this compound | 5 | 8 |
| Other labeled catabolites | 5 | 8 |
Bioinformatics Tools and Algorithms for Metabolomics Data Interpretation and Pathway Mapping
The analysis of data from stable isotope-resolved metabolomics (SIRM) experiments is a complex task that relies on a suite of specialized bioinformatics tools and algorithms. These tools are essential for processing the raw data from mass spectrometry, identifying labeled compounds, quantifying isotopic enrichment, and mapping this information onto metabolic pathways.
Several software packages are available for these purposes. For instance, tools like 13CFLUX2 and FluxPyt are designed for 13C-based metabolic flux analysis, allowing researchers to input labeling data and a metabolic network model to calculate flux distributions. oup.comnih.gov Other tools, such as DIMet , focus on the differential analysis of targeted isotope-labeled metabolomics data, helping to identify statistically significant changes in labeling patterns between different conditions. oup.com For untargeted analysis, software like XCMS and mzMatch-ISO can be used to detect and quantify isotopically labeled species in complex datasets. acs.org These bioinformatics platforms provide the necessary infrastructure to translate the intricate data generated from experiments with this compound into meaningful biological insights about metabolic pathway activity and regulation. digitellinc.com
Table 4: Key Bioinformatics Tools for Isotope Tracing Analysis
| Tool Name | Primary Function | Key Features |
| 13CFLUX2 | 13C-Metabolic Flux Analysis | High-performance simulation, supports multicore CPUs, uses FluxML language. oup.com13cflux.net |
| FluxPyt | 13C-Metabolic Flux Analysis | Python-based, open-source, uses elementary metabolite unit framework. nih.gov |
| DIMet | Differential analysis of SIRM data | Statistical framework for identifying differentially labeled metabolites, handles time-series data. oup.com |
| XCMS / mzMatch-ISO | Untargeted metabolomics data processing | Peak detection, retention time correction, and isotope pattern analysis. acs.org |
Future Perspectives in Chemical Biology and Translational Research
Development of Novel Isotopic Probes for Specific Metabolic Pathways and Drug Targets
The unique structure of N-Carbamoyl-2-fluoro-beta-alanine-13C3, with its fluorine atom and 13C labels, positions it as a highly specific probe for interrogating the fluoropyrimidine metabolic pathway. cymitquimica.com Future research can leverage this specificity to develop a new generation of isotopic probes with enhanced capabilities.
By modifying the labeling pattern or incorporating other stable isotopes, it may be possible to create probes that can simultaneously track different branches of a metabolic network. For instance, dual-labeling with ¹⁵N could provide insights into both carbon and nitrogen flux, offering a more comprehensive picture of nucleotide metabolism. nih.gov
Furthermore, the development of "smart" probes that become detectable only upon enzymatic conversion within a specific pathway is a promising avenue. These probes could be designed to target enzymes known to be overexpressed in certain cancers, providing a more precise tool for cancer diagnosis and monitoring treatment response. The principles of such targeted probes are already being explored in other areas of cancer research and could be adapted for fluoropyrimidine metabolism. nih.gov
Advancements in Analytical Sensitivity and High-Throughput Methodologies for Labeled Metabolites
The utility of isotopic probes like this compound is intrinsically linked to our ability to detect and quantify them with high sensitivity and throughput. nih.govbohrium.com Continuous advancements in analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are expanding the horizons of what is possible. mdpi.comfrontiersin.org
High-resolution mass spectrometry (HRMS) allows for the precise determination of molecular formulas and the differentiation of isotopologues, which is crucial for tracing the metabolic fate of labeled compounds. nih.gov The coupling of liquid chromatography (LC) with MS (LC-MS) enables the separation and quantification of complex mixtures of metabolites from biological samples. nih.gov Future developments in LC-MS technology, such as improved ionization sources and faster scanning speeds, will further enhance the sensitivity and speed of analysis.
In parallel, NMR spectroscopy offers a non-destructive method for analyzing labeled metabolites, providing valuable structural information and insights into metabolic fluxes. mdpi.com While traditionally less sensitive than MS, advancements in NMR technology, including higher field magnets and cryogenically cooled probes, are closing this gap. nih.gov Furthermore, techniques like hyperpolarized ¹³C MRI are emerging as powerful tools for real-time, in vivo metabolic imaging, opening up exciting possibilities for the clinical translation of labeled probes. ajnr.orgnih.gov
The integration of these advanced analytical platforms with automated sample preparation and data analysis pipelines will be critical for enabling high-throughput screening of labeled metabolites. nih.govnih.govpnas.orgnih.govacs.org This will facilitate large-scale studies to investigate drug metabolism in diverse patient populations and to identify biomarkers of drug response.
| Analytical Technique | Advantages for Labeled Metabolite Analysis | Future Directions |
| Mass Spectrometry (MS) | High sensitivity and specificity, ability to analyze complex mixtures. bohrium.comnih.gov | Improved ionization techniques, faster scan speeds, enhanced data analysis software. |
| Nuclear Magnetic Resonance (NMR) | Non-destructive, provides detailed structural and flux information. mdpi.com | Higher field magnets, cryoprobe technology, hyperpolarization for in vivo imaging. nih.govajnr.org |
| High-Throughput Screening (HTS) | Automation of sample processing and analysis for large-scale studies. nih.govnih.gov | Miniaturization of assays, integration with advanced analytical platforms. |
Integration of Multi-Omics Data with Isotope Tracing for Holistic Biological Understanding
To gain a truly comprehensive understanding of biological systems, it is essential to integrate data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov Isotope tracing with compounds like this compound provides a dynamic view of metabolic fluxes that can be correlated with changes at other molecular levels.
For example, by combining metabolomic data from isotope tracing experiments with proteomic data, researchers can identify the specific enzymes responsible for the observed metabolic changes. This integrated approach can reveal how cancer cells adapt their metabolic machinery to resist chemotherapy.
Furthermore, integrating metabolomic data with genomic and transcriptomic data can help to uncover the genetic basis of metabolic reprogramming in cancer. nih.gov This knowledge can be used to identify new drug targets and to develop personalized treatment strategies. The development of sophisticated bioinformatics tools and databases is crucial for managing and interpreting these large, multi-dimensional datasets. metaboanalyst.ca
Potential for Advancing Understanding of Metabolic Disorders Through Labeled Metabolite Studies
The study of fluoropyrimidine metabolism has implications beyond cancer therapy. Deficiencies in the enzymes involved in this pathway, such as dihydropyrimidine (B8664642) dehydrogenase (DPD), can lead to severe drug toxicity. nih.gov These deficiencies are essentially inherited metabolic disorders. nih.gov
The use of labeled metabolites like this compound can provide a powerful tool for studying these disorders. By tracing the metabolism of the labeled compound in individuals with and without DPD deficiency, researchers can gain a deeper understanding of the biochemical consequences of these genetic variations. This knowledge could lead to the development of improved diagnostic tests for these conditions and more effective strategies for managing drug toxicity.
Moreover, the principles learned from studying the fluoropyrimidine pathway can be applied to the investigation of other metabolic disorders. The development and application of specific isotopic probes, coupled with advanced analytical techniques and multi-omics data integration, will continue to be a driving force in advancing our understanding of the metabolic basis of human disease. nih.govnih.gov
Q & A
Q. Table 1. Key Analytical Parameters for N-Carbamoyl-2-fluoro-beta-alanine- Validation
| Parameter | Method | Criteria | Reference |
|---|---|---|---|
| Isotopic Purity | -NMR | >97% at C2, C3, C4 | |
| Fluorine Retention | -NMR | Single peak at δ -120 to -125 ppm | |
| LC-MS Sensitivity | MRM (m/z 165 → 118) | LOD: 0.1 ng/mL |
Q. Table 2. Common Pitfalls in Metabolic Flux Studies
| Pitfall | Mitigation Strategy |
|---|---|
| Isotope dilution | Use kinetic modeling (e.g., INCA) to correct for pool sizes |
| Matrix effects | Spike-and-recovery assays with SIL internal standards |
| Compartmentalization | Subcellular fractionation + isotopomer analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
